2-(Bromomethyl)chroman

Catalog No.
S808836
CAS No.
852181-00-1
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)chroman

Researchers developing cromakalim-like KATP channel openers face synthesis failures when using chloro or positional isomer analogs due to reduced reactivity. 2-(Bromomethyl)chroman solves this with a reactive bromomethyl group at the 2-position, ensuring efficient alkylation and preserving the critical chroman pharmacophore.

  • Non-interchangeable: bromo > chloro reactivity for higher yields under mild conditions.
  • Enables late-stage functionalization of complex substrates without degradation.
  • In stock, ≥95% purity, shipped ambient for global R&D procurement.

CAS Number

852181-00-1

Product Name

2-(Bromomethyl)chroman

IUPAC Name

2-(bromomethyl)-3,4-dihydro-2H-chromene

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2

InChI Key

FQPRCEFOQRTXQL-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2OC1CBr

Canonical SMILES

C1CC2=CC=CC=C2OC1CBr

The exact mass of the compound 2-(Bromomethyl)chroman is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran, 2-Bromomethylchroman, 2-(Bromomethyl)-3,4-dihydro-2H-chromene

Purity

≥95%

Package Size

500 mg, 1 g

2-(Bromomethyl)chroman is a heterocyclic building block featuring a reactive bromomethyl group attached to the 2-position of a chroman (3,4-dihydro-2H-1-benzopyran) core. This structure makes it a valuable electrophilic intermediate for introducing the chroman moiety into more complex molecules. Its primary procurement value lies in its role as a specific, non-interchangeable precursor in multi-step syntheses, particularly for creating analogs of pharmacologically active compounds like cromakalim, a known ATP-sensitive potassium (KATP) channel opener. [REFS-1, REFS-2]

Research Fit

2-(Aminomethyl)chroman library precursor — supports synthesis of D₂, 5‑HT₆, and ROCK pharmacophore scaffolds for receptor screening programs.
Electrophilic bromomethyl handle — enables nucleophilic displacement and cross‑coupling under mild conditions, compatible with parallel synthesis formats.
High‑purity specification available — supports impurity‑sensitive receptor‑binding and functional assays where halogen‑containing contaminants must be controlled.

Procurement decisions require careful consideration of both reactivity and structural specificity, where generic substitution of 2-(bromomethyl)chroman often fails. Substituting with the chloro-analog, 2-(chloromethyl)chroman, introduces a significantly less reactive C-Cl bond, which can lead to lower yields, slower reaction times, or the need for harsher conditions, thereby increasing process costs and impurity profiles. [1] Furthermore, substituting with simpler alkylating agents like benzyl bromide or using a positional isomer (e.g., 6-bromomethylchroman) eliminates the specific stereoelectronic properties conferred by the 2-substituted chroman scaffold, which is often essential for achieving the desired biological activity and selectivity in target molecules such as KATP channel modulators. [REFS-2, REFS-3]

Substitution Risk

2-(Chloromethyl)chroman (CAS 40515‑95‑5) shares the chromane core but may not directly replace the bromo analog due to key differences in reactivity, purity, and handling.

2-(Bromomethyl)chroman
Target
2-(Chloromethyl)chroman
Substitute
Bromide leaving group permits fast Sₙ2 at room temperature
Chloride requires harsher conditions, risking elimination and lower yields
Commercially available at ≥99% HPLC purity (supplier‑reported)
Typically 95–97% purity; higher impurity burden may interfere in biological assays
Liquid form facilitates automated liquid handling without dissolution
Solid at ambient temperature; additional dissolution step required
Mild Sₙ2 conditions may preserve C‑2 stereochemistry (chiral pool precedent)
Elevated temperature or longer time may increase racemization risk

Reactivity Advantage over Chloro-Analog

The carbon-bromine (C-Br) bond in 2-(bromomethyl)chroman is inherently more labile than the carbon-chlorine (C-Cl) bond of its chloro-analog. This fundamental difference in leaving group ability means the bromo-compound participates more readily in SN2-type nucleophilic substitution reactions, which are common for benzylic halides. [1] This enhanced reactivity allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) and typically results in faster reaction completion times, reducing energy consumption and the potential for side-product formation.

Evidence DimensionBond Dissociation Energy (BDE)
Target Compound DataC-Br BDE: ~285 kJ/mol
Comparator Or BaselineC-Cl BDE: ~340 kJ/mol
Quantified DifferenceThe C-Br bond is approximately 16% weaker, facilitating faster cleavage during the rate-determining step of substitution.
ConditionsGeneral data for benzylic halides.

This allows for more efficient, cost-effective, and scalable syntheses, particularly when working with sensitive or complex substrates.

Sₙ2 Leaving‑Group Reactivity
Class‑level
Bromide ≈ 10⁴‑fold faster than chloride in prototypical Sₙ2 displacements (class‑level scale).
Supports faster amination under mild conditions, reducing cycle time in library synthesis.
Class‑level leaving‑group inference; direct kinetic comparison on chroman substrates not published.

Validated KATP Channel Opener Precursor

The chroman ring system is the archetypal scaffold for a major class of ATP-sensitive potassium (KATP) channel openers, exemplified by the potent vasorelaxant cromakalim. [1] Extensive structure-activity relationship (SAR) studies have established the benzopyran (chroman) core as a critical component for high-affinity binding and channel modulation. 2-(Bromomethyl)chroman serves as a direct and efficient precursor for installing this essential pharmacophore, enabling the synthesis of advanced analogs for research into treatments for hypertension, asthma, and ischemic conditions. [2]

Evidence DimensionPharmacophore Contribution
Target Compound DataProvides the complete 2-substituted chroman core, a validated scaffold for KATP channel openers.
Comparator Or BaselineSimpler precursors like benzyl bromide or alternative heterocyclic halides lack the specific structural and electronic features of the chroman ring required for this biological activity.
Quantified DifferenceQualitative but critical: The presence of the chroman core is a primary determinant of class-defining biological activity.
ConditionsDrug discovery and medicinal chemistry research on KATP channel openers.

Procuring this specific building block provides direct access to a well-validated, high-value chemical space, de-risking the early stages of drug discovery programs.

Purity Specification
Head‑to‑head
Bromomethyl compound ≥99% HPLC vs. chloro analog 95–97% (supplier‑reported).
2–4% purity advantage may reduce impurity‑related false positives in receptor‑binding readouts.
Supplier Certificate of Analysis values; lot‑to‑lot consistency to verify.
Procurement Cost (1 g)
Head‑to‑head
Bromo ≈ $440 vs. chloro ~$359 (academic pricing, April 2026).
~23% premium may be offset by higher downstream yields and shorter reaction times.
Pricing for small‑scale research; bulk quotations may differ.
Physical Form & Storage
Head‑to‑head
Bromo: liquid (store 0–8 °C). Chloro: solid at ambient temperature.
Liquid form enables direct aspiration on automated platforms, eliminating pre‑dissolution.
Supplier‑reported physical state; verify upon receipt.
Chiral Integrity in Amination
Class‑level
Bromide permits Sₙ2 at 20 °C, 0.75 h (THF) with minimal racemization risk; chloride would likely need harsher conditions.
May support stereoretentive synthesis of enantiopure 2‑(aminomethyl)chromans from chiral pool intermediates.
No published head‑to‑head ee comparison; class‑level kinetic inference and chiral pool precedent.

KATP Channel Modulator Lead Generation

Ideal for synthesizing libraries of cromakalim analogs for research into cardiovascular diseases (e.g., hypertension, myocardial ischemia) and other conditions where KATP channel activation is a therapeutic strategy. The specific structure of this precursor is critical for achieving the target pharmacophore. [1]

Mild Alkylation of Sensitive Substrates

The enhanced reactivity of the bromomethyl group makes this compound the right choice for alkylation reactions that must be performed under mild conditions or within tight time constraints to avoid degradation of complex or sensitive substrates. [2]

Chroman Scaffold Development

Serves as a versatile starting point for introducing the privileged chroman scaffold into novel chemical entities beyond KATP channel openers, enabling exploration of new biological targets where this heterocyclic core may confer favorable properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
2-(Aminomethyl)chroman library synthesis (D₂/5‑HT₆/ROCK screening)
Electrophilic bromomethyl reactivity under mild conditions
Amination yield and purity; compatibility with diverse amine scope
Stereospecific synthesis of enantiopure 2‑AMC from chiral pool
Sₙ2 stereoretention compatibility (chiral pool precedent)
Enantiomeric excess after amination; C‑2 configuration stability
Automated liquid‑handling derivatization workflows
Liquid physical form at storage temperature
Dispensing precision (CV) and cycle‑time reduction per plate
Impurity‑sensitive biological assays (e.g., receptor binding, cytotoxicity counterscreens)
High‑purity specification (supplier‑reported ≥99% HPLC)
Impurity burden at screening concentrations; lot‑specific CoA review

XLogP3

3.1

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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